(S)-1-(3-Pyridyl)ethanol

CYP450 inhibition prostate cancer enantioselective pharmacology

(S)-1-(3-Pyridyl)ethanol (CAS 5096-11-7) is a chiral secondary alcohol with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol. This compound exists as a colorless liquid at room temperature, with a density of 1.083 g/cm³ and a boiling point of 239.6°C at 760 mmHg.

Molecular Formula C7H9NO
Molecular Weight 123.155
CAS No. 5096-11-7
Cat. No. B2644390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Pyridyl)ethanol
CAS5096-11-7
Molecular FormulaC7H9NO
Molecular Weight123.155
Structural Identifiers
SMILESCC(C1=CN=CC=C1)O
InChIInChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m0/s1
InChIKeyQMDUEBURHKSKDG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(3-Pyridyl)ethanol (CAS 5096-11-7): Chiral Building Block Selection Guide for Pharmaceutical and Asymmetric Synthesis


(S)-1-(3-Pyridyl)ethanol (CAS 5096-11-7) is a chiral secondary alcohol with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol [1]. This compound exists as a colorless liquid at room temperature, with a density of 1.083 g/cm³ and a boiling point of 239.6°C at 760 mmHg [2]. As a pyridine-containing chiral alcohol, it functions primarily as a stereospecific building block in the synthesis of pharmacologically relevant alkaloids, asymmetric catalysts, and chiral ligands . The compound's 3-pyridyl substitution pattern distinguishes it from the 4-pyridyl regioisomer, with quantifiable differences in biological activity as demonstrated in enzyme inhibition assays.

Why Generic Substitution Fails: Enantiomer-Specific and Regioisomer-Dependent Activity of (S)-1-(3-Pyridyl)ethanol


Procurement decisions involving 1-(3-pyridyl)ethanol cannot rely on generic substitution or racemic mixtures due to documented stereochemistry-dependent and regioisomer-dependent biological activity. The (R)-enantiomer (CAS 7606-26-0) and (S)-enantiomer (CAS 5096-11-7) exhibit differential enzyme inhibitory potency in the same assay system, while the 4-pyridyl regioisomer demonstrates >100-fold greater potency differences between its enantiomers compared to the 3-pyridyl series [1]. Additionally, the racemic mixture (±)-1-(3-pyridyl)ethanol lacks the stereochemical specificity required for the synthesis of chiral alkaloid intermediates such as akuamidine and heteroyohimidine [2]. These quantifiable differences mandate that scientific and industrial users select the specific enantiomer validated for their target pathway or synthetic sequence.

Product-Specific Quantitative Evidence: Comparative Performance Data for (S)-1-(3-Pyridyl)ethanol (CAS 5096-11-7)


Enantiomer-Specific CYP45017α Lyase Inhibition: (S) vs (R) Comparative IC50 Data

In a direct head-to-head comparison of adamantanecarboxylate ester derivatives, the (S)-enantiomer of 1-(3-pyridyl)ethyl 1-adamantanecarboxylate (compound 8b) demonstrated an IC50 of 230 nM against human cytochrome P45017α lyase, while the corresponding (R)-enantiomer (compound 8a) exhibited an IC50 of 150 nM [1]. Notably, the magnitude of enantiomeric differentiation was substantially smaller than that observed in the 4-pyridyl series, where the (S)-enantiomer (IC50 1.8 nM) was 41-fold more potent than the (R)-enantiomer (IC50 74 nM) [1]. The 3-pyridyl regioisomer series as a whole was markedly less inhibitory than the 4-pyridyl counterparts [2]. This comparative dataset establishes that the 3-pyridyl substitution pattern confers a distinct structure-activity relationship profile, where enantiomeric discrimination is attenuated relative to the 4-pyridyl series.

CYP450 inhibition prostate cancer enantioselective pharmacology adamantanecarboxylate esters

Biocatalytic Synthesis Efficiency: Whole-Cell Reduction Performance Metrics

Using Candida viswanathii whole cells as a biocatalyst, the stereoselective reduction of 3-acetylpyridine achieved conversion exceeding 98% with enantiomeric excess (ee) greater than 99% for the (S)-enantiomer [1]. This biocatalytic approach contrasts with conventional chemical asymmetric reduction methods, which often require expensive chiral catalysts and may produce lower enantiopurity. For reference, an alternative asymmetric reduction using (+)-B-chlorodiisopinocampheyl borane achieved only 87% ee for the corresponding (R)-enantiomer [2]. The whole-cell biocatalytic method also avoids metal catalyst contamination, reducing downstream purification requirements.

biocatalysis enantioselective synthesis green chemistry whole-cell reduction

Optical Purity Specification: Commercial Enantiomeric Excess Standards

Commercial suppliers specify optical purity benchmarks for (S)-1-(3-pyridyl)ethanol ranging from ≥95% ee to 98% enantiomeric purity . The USPTO patent literature establishes 80% ee as a minimum optical purity threshold for functional utility in asymmetric applications [1]. Specific optical rotation values of [α]25/D +3.5° (neat) have been documented at 95% ee [2]. In contrast, the (R)-enantiomer is commercially available at comparable purity grades (≥95%), but its optical rotation is opposite in sign. Procurement specifications should verify both chemical purity (>98%) and enantiomeric excess (>95%) to ensure suitability for stereospecific synthetic sequences.

chiral quality control optical purity analytical chemistry procurement specification

Physicochemical Stability and Storage Characteristics

(S)-1-(3-pyridyl)ethanol exhibits a density of 1.083 g/cm³, a refractive index of 1.535, and a boiling point of 239.6°C at 760 mmHg [1]. The compound demonstrates a flash point of 98.7°C [2]. Storage specifications require 2-8°C under refrigeration with protection from moisture [3]. The (S)-enantiomer shares identical physicochemical properties with its (R)-enantiomer (CAS 7606-26-0) and the racemic mixture, meaning that physical handling and storage protocols are interchangeable across the enantiomeric series, but the optical rotation sign provides the sole physical distinguishing feature.

physicochemical properties stability storage conditions formulation

Validated Application Scenarios for (S)-1-(3-Pyridyl)ethanol (CAS 5096-11-7) Based on Comparative Evidence


Synthesis of Akuamidine and Heteroyohimidine Alkaloid Intermediates

(S)-α-(3-pyridyl)ethanol serves as a key chiral intermediate in the synthesis of pharmacologically relevant alkaloids akuamidine and heteroyohimidine [1]. The >99% ee (S)-enantiomer obtained via Candida viswanathii whole-cell biocatalysis provides the stereochemical fidelity required for these complex natural product syntheses. Use of the racemic mixture or lower-purity material would introduce stereochemical ambiguity that propagates through the synthetic sequence, necessitating costly chiral resolution steps downstream. This application is supported by direct literature precedent identifying (S)-α-(3-pyridyl)ethanol specifically as the requisite intermediate for these alkaloid targets.

Chiral Ligand and Asymmetric Catalyst Development

The (S)-enantiomer is employed as a chirality source in the preparation of chiral catalysts, chiral ligands, and chiral supports for asymmetric organic synthesis . The 3-pyridyl nitrogen provides a coordination site for metal complexation, while the (S)-configured hydroxyl group enables derivatization into chiral auxiliaries and ligands. Procurement of the optically pure (S)-enantiomer (≥95% ee) is mandatory for these applications, as the presence of (R)-enantiomer contamination would produce diastereomeric catalyst complexes with altered or diminished enantioselectivity.

Structure-Activity Relationship Studies of CYP45017α Inhibitors

For medicinal chemistry programs investigating CYP45017α lyase inhibitors, the (S)-1-(3-pyridyl)ethyl ester scaffold provides a defined activity benchmark (IC50 = 230 nM) that distinguishes it from the 4-pyridyl regioisomeric series (IC50 = 1.8 nM for the (S)-enantiomer) [2]. The attenuated enantiomeric discrimination in the 3-pyridyl series (R/S potency ratio = 0.65) compared to the 4-pyridyl series (R/S potency ratio = 41.1) offers medicinal chemists a distinct structure-activity relationship landscape for lead optimization. Researchers should select the 3-pyridyl (S)-enantiomer when reduced enantiomeric sensitivity is desirable for achieving more predictable racemate-to-enantiomer activity translation.

Enantiopure Pharmaceutical Building Block Procurement

(S)-1-(3-pyridyl)ethanol functions as a pharmaceutical intermediate in the synthesis of compounds targeting neurological disorders . The compound is commercially available at 98% chemical purity with ≥95% enantiomeric excess . For procurement specifications in GMP or R&D settings, the combination of chemical purity (>98%) and enantiomeric purity (>95% ee) meets or exceeds the 80% ee threshold established in patent literature for functional optical purity [3]. Quality control should include chiral HPLC verification and optical rotation confirmation (+3.5° at 95% ee, neat) to ensure batch-to-batch consistency in stereospecific synthetic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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